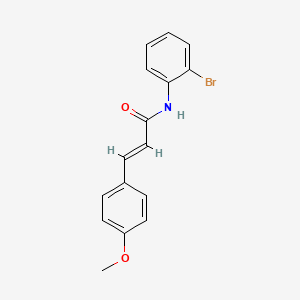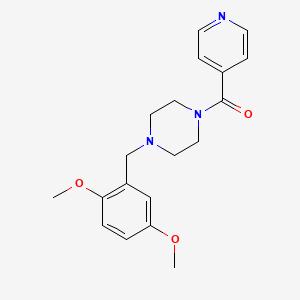![molecular formula C17H17N3O4 B5795633 N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B5795633.png)
N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide, also known as IBPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBPN is a member of the benzamide family and is structurally similar to other benzamides that have been used in the development of drugs for various medical conditions. In
Mécanisme D'action
The mechanism of action of N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide may work by modulating the activity of neurotransmitters in the brain, which could potentially lead to its use in the treatment of neurological disorders.
Biochemical and Physiological Effects
N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has been shown to inhibit cell growth and induce cell death. Additionally, N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has been shown to modulate the activity of certain neurotransmitters in the brain, which could potentially lead to its use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide in lab experiments is its potential therapeutic applications. Additionally, N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide is a relatively stable compound that can be easily synthesized in the laboratory. However, one limitation of using N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for research on N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide. One area of research could be focused on understanding the mechanism of action of N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide in more detail. Additionally, research could be focused on exploring the potential therapeutic applications of N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide in the treatment of various types of cancer and neurological disorders. Finally, research could be focused on developing new and improved synthesis methods for N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide to make it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide involves several steps, including the reaction of 3-aminoacetophenone with isobutyryl chloride to form N-(3-isobutyrylamino)acetophenone. The resulting compound is then reacted with 4-nitrobenzoyl chloride to form N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer. Additionally, N-[3-(isobutyrylamino)phenyl]-4-nitrobenzamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[3-(2-methylpropanoylamino)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11(2)16(21)18-13-4-3-5-14(10-13)19-17(22)12-6-8-15(9-7-12)20(23)24/h3-11H,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREUGPZMFXIQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)
![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde thiosemicarbazone](/img/structure/B5795586.png)
![N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)
![4-[(2,3,5-trimethylphenoxy)acetyl]morpholine](/img/structure/B5795597.png)

![methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5795615.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide](/img/structure/B5795629.png)
![1-{[(4-methylphenyl)thio]acetyl}azepane](/img/structure/B5795632.png)

![N'-[(2-naphthylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5795642.png)
![4-chloro-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5795654.png)